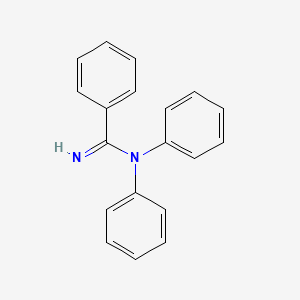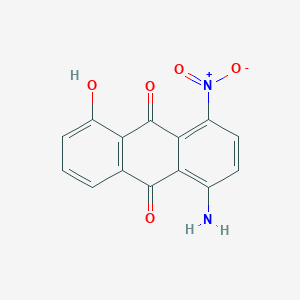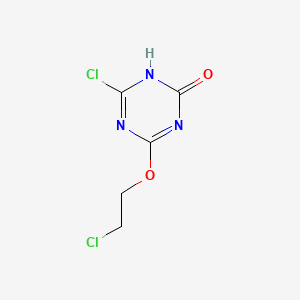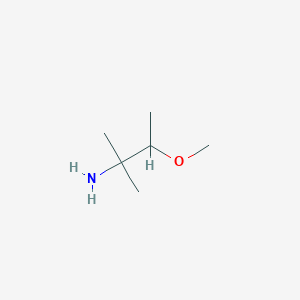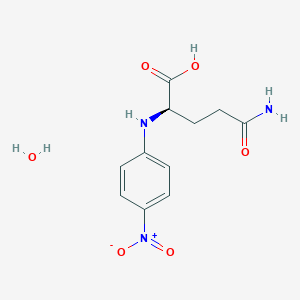
(4-Nitrophenyl)-D-glutaminehydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)-D-glutaminehydrate is a chemical compound that features a nitrophenyl group attached to a D-glutamine moiety, with an additional hydrate component
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-D-glutaminehydrate typically involves the reaction of 4-nitrophenol with D-glutamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature with constant stirring for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production time and improve the purity of the final product.
化学反应分析
Types of Reactions
(4-Nitrophenyl)-D-glutaminehydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the amide bond and formation of 4-nitrophenol and D-glutamine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-aminophenyl-D-glutaminehydrate.
Hydrolysis: 4-nitrophenol and D-glutamine.
Substitution: Various substituted phenyl-D-glutamine derivatives.
科学研究应用
(4-Nitrophenyl)-D-glutaminehydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study the activity of enzymes that can hydrolyze amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4-Nitrophenyl)-D-glutaminehydrate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the hydrolysis of the amide bond. This interaction can inhibit the activity of certain enzymes, making it useful in studying enzyme kinetics and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: Used in similar enzymatic assays but with an acetate group instead of a glutamine moiety.
4-Nitrophenyl chloroformate: Utilized as a coupling reagent in organic synthesis.
4-Nitrophenyl butyrate: Another compound used in enzyme assays with a butyrate group.
Uniqueness
(4-Nitrophenyl)-D-glutaminehydrate is unique due to the presence of the D-glutamine moiety, which imparts specific biochemical properties and makes it particularly useful in studying enzymes that interact with glutamine derivatives. Its hydrate form also influences its solubility and stability, making it distinct from other nitrophenyl compounds.
属性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
(2R)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m1./s1 |
InChI 键 |
INUJXIXXPNQEJX-SBSPUUFOSA-N |
手性 SMILES |
C1=CC(=CC=C1N[C@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
规范 SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


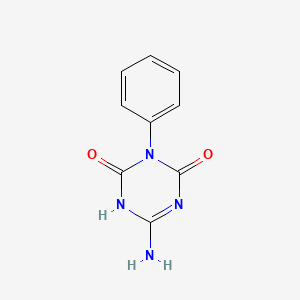
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
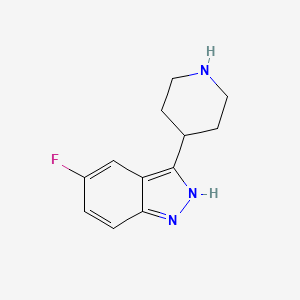
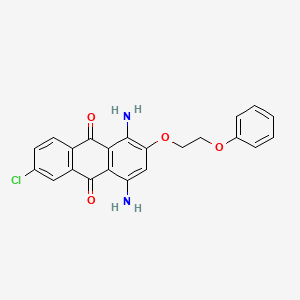
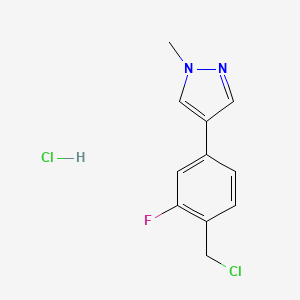
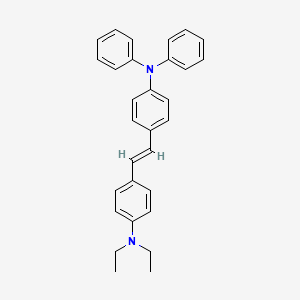
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
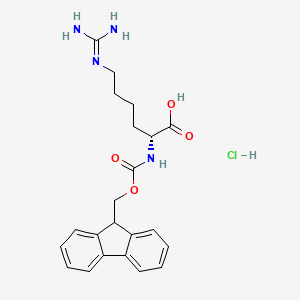
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
